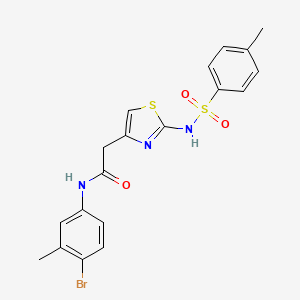

N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide" is a member of the acetamide family of organic compounds, which are known for their diverse biological activities. This particular compound has not been directly studied in the provided papers, but related compounds with similar structural motifs have been investigated for their potential in treating various forms of cancer and for their interactions with DNA.

Synthesis Analysis

The synthesis of related compounds within the acetamide family has been reported, such as the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, which have shown promising activity against cancer cells . The synthesis typically involves the formation of the thiazole ring, followed by the introduction of the acetamide moiety. The optimization of these compounds, as seen in the lead compound 6b, has been guided by structure-activity relationships, indicating a systematic approach to enhancing biological activity .

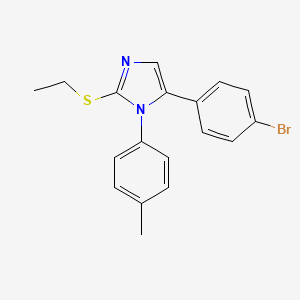

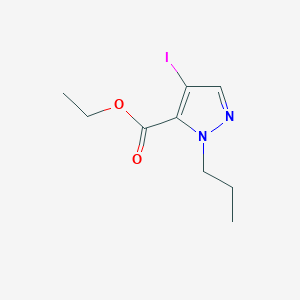

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . For instance, the N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide molecule crystallizes in the monoclinic space group P21/c, and its structure has been analyzed using Hirshfeld surface analysis to reveal the nature of intermolecular contacts . These techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their three-dimensional arrangement, which is important for their biological activity.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substituents on the aromatic rings and the thiazole moiety. Theoretical computations using density functional theory (DFT) have been employed to investigate the chemical activity descriptors of these compounds . For example, the electrophilic and nucleophilic nature of the compounds can be determined, which is essential for understanding their potential interactions with biological targets such as DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The thermodynamic properties, such as stability and reactivity, can be calculated at different temperatures to understand their behavior under physiological conditions . Additionally, the intermolecular interactions, such as hydrogen bonding and pi interactions, play a significant role in the solid-state arrangement of these compounds, which can affect their solubility and bioavailability .

Wissenschaftliche Forschungsanwendungen

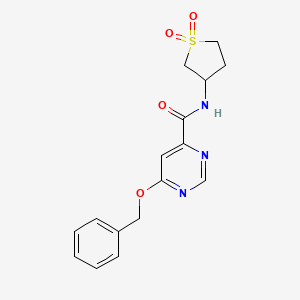

Synthesis and Antimicrobial Activity

A significant body of research on compounds structurally related to N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has focused on their synthesis and evaluation as antimicrobial agents. For instance, studies have demonstrated the synthesis of novel sulfonamide derivatives showing promising antimicrobial activity, indicating the potential of these compounds in combating microbial infections (Fahim & Ismael, 2019). Similarly, research on thiazole and oxazole derivatives has revealed their potential as antimicrobial agents, further supporting the utility of these compounds in pharmaceutical applications (Krauze et al., 2007).

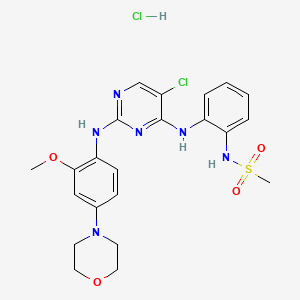

Enzyme Inhibition and Potential Therapeutic Applications

Another area of application for these compounds is in enzyme inhibition, which is a crucial mechanism in developing drugs for various diseases. Studies have found that certain derivatives exhibit inhibitory activities against enzymes such as α-glucosidase and acetylcholinesterase, suggesting their potential use in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019). Furthermore, research into thiazolylsulfonamides has explored their role as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, highlighting the broad therapeutic potential of these compounds (Carta et al., 2017).

Molecular Studies and Drug Development

Molecular studies and computational analyses have provided insights into the reactivity and stability of these compounds, guiding their development as therapeutic agents. For example, research on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has examined the metabolic stability of these compounds, contributing to the optimization of their therapeutic properties (Stec et al., 2011). Additionally, computational calculations and molecular docking studies have been employed to evaluate the antimalarial and antiviral potentials of sulfonamide derivatives, opening new avenues for the treatment of infectious diseases (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S2/c1-12-3-6-16(7-4-12)28(25,26)23-19-22-15(11-27-19)10-18(24)21-14-5-8-17(20)13(2)9-14/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHRYKIALXYGGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2540045.png)

![2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2540047.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)